2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide
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Overview
Description
This compound is a complex organic molecule that may belong to the class of compounds known as amides . Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In the context of biochemistry, the term amide also refers to the conjugate base of ammonia (NH2) or of an organic amine. An example of an amide is acetamide (CH3CONH2). An amide can be formed from an acid and an amine in a condensation reaction .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Mechanism of Action
Target of Action
Compounds with similar structures, such as benzamides and amides, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzamides and amides, which are structurally similar to this compound, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzamides and amides, which are structurally similar to this compound, are known to be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
Benzamides and amides, which are structurally similar to this compound, are known to exert various biological effects, including anti-inflammatory, analgesic, and antimicrobial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-[(2-phenylacetyl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15(2)20(26)24-18-10-8-17(9-11-18)21(27)23-13-12-22-19(25)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H,22,25)(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXVNLLFWSVUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutyramido-N-(2-(2-phenylacetamido)ethyl)benzamide |
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